4,7-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one
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Overview
Description
4,7-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one is a compound belonging to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are often used as pharmacophores in drug discovery. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one typically involves the reaction of o-phenylenediamine with carboxylic acids in the presence of a strong dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction is carried out under reflux conditions at temperatures ranging from 140°C to 220°C for several hours . Another method involves microwave-assisted synthesis, where the reaction mixture is heated in a microwave oven at specific irradiation power for a short duration .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4,7-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted benzimidazoles, depending on the specific reagents and conditions used.
Scientific Research Applications
4,7-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable tool in biological studies.
Medicine: Due to its pharmacological properties, it is explored as a potential therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,7-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. This interaction can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a similar core structure.
2-Phenylbenzimidazole: A derivative with a phenyl group at the 2-position.
4,7-Dimethoxy-1H-benzo[d]imidazol-2(3H)-one: A derivative with methoxy groups instead of hydroxyl groups.
Uniqueness
4,7-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of hydroxyl groups at the 4 and 7 positions, which can significantly influence its chemical reactivity and biological activity. These hydroxyl groups can form hydrogen bonds, enhancing the compound’s interaction with biological targets and potentially increasing its efficacy as a therapeutic agent.
Properties
Molecular Formula |
C7H6N2O3 |
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Molecular Weight |
166.13 g/mol |
IUPAC Name |
4,7-dihydroxy-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C7H6N2O3/c10-3-1-2-4(11)6-5(3)8-7(12)9-6/h1-2,10-11H,(H2,8,9,12) |
InChI Key |
RBUQGQSNROFKBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1O)NC(=O)N2)O |
Origin of Product |
United States |
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